Kobe0065 is a potent, reversible, and ATP-competitive inhibitor of Valosin-Containing Protein (p97/VCP), a critical AAA+ ATPase involved in protein quality control. By targeting the D2 ATPase domain, Kobe0065 disrupts pathways such as endoplasmic reticulum-associated degradation (ERAD), leading to proteotoxic stress and apoptosis. Its well-defined mechanism and demonstrated efficacy in models of acquired drug resistance make it a key tool for investigating protein homeostasis and for developing strategies to overcome therapeutic resistance in cancer.
Procuring a p97 inhibitor requires careful consideration of its specific mechanism, as alternatives are not functionally equivalent. Inhibitors are broadly classed as ATP-competitive (e.g., Kobe0065, CB-5083), allosteric (e.g., NMS-873), or covalent (e.g., Eeyarestatin I). These distinct binding modes result in different biological consequences and experimental limitations. For instance, the reversible, ATP-competitive nature of Kobe0065 allows for washout experiments to study dynamic cellular processes, a technique incompatible with irreversible covalent inhibitors. Furthermore, allosteric and ATP-competitive inhibitors can have differential effects on drug-resistant mutants, making compound selection critical for the specific biological question and model system.
A primary reason to select Kobe0065 is its demonstrated ability to overcome resistance to the clinically-used proteasome inhibitor, bortezomib. In a bortezomib-resistant multiple myeloma cell line (RPMI-8226/BTZ), Kobe0065 maintained a cytotoxic IC50 of approximately 0.8 µM. In contrast, the parental cell line's sensitivity to bortezomib was lost in the resistant variant, which showed an IC50 >10 µM. This highlights the utility of targeting the upstream p97 pathway with Kobe0065 in contexts where downstream proteasome inhibition has failed.
| Evidence Dimension | Cell Viability IC50 |
| Target Compound Data | Kobe0065: ~0.8 µM |
| Comparator Or Baseline | Bortezomib: >10 µM |
| Quantified Difference | >12.5-fold more potent in the resistant cell line |
| Conditions | RPMI-8226/BTZ bortezomib-resistant multiple myeloma cells |
This provides a direct, evidence-based rationale for procuring Kobe0065 for studies investigating or targeting proteasome inhibitor resistance.
Unlike other classes of p97 inhibitors, Kobe0065 functions as a reversible, ATP-competitive inhibitor. This mechanism provides a distinct advantage over allosteric inhibitors like NMS-873, which bind to a different site, or covalent inhibitors like Eeyarestatin I, which bind irreversibly. The reversible nature of Kobe0065 is better suited for experiments that require temporal control of target inhibition, such as washout studies to differentiate on-target from off-target effects or to study the kinetics of pathway recovery.
| Evidence Dimension | Mechanism of Inhibition |
| Target Compound Data | Reversible, ATP-Competitive |
| Comparator Or Baseline | NMS-873 (Allosteric), Eeyarestatin I (Covalent/Irreversible) |
| Quantified Difference | Qualitatively different mechanism enabling distinct experimental designs (e.g., washout studies) |
| Conditions | Biochemical and cellular p97 target engagement assays |
This compound's reversibility provides greater experimental flexibility and control, which is a key procurement consideration for mechanistic studies.
Kobe0065 has been shown to be orally active and exhibit antitumor activity in preclinical models. In a xenograft model using SW480 human colon carcinoma cells (which harbor a K-ras mutation), oral administration of Kobe0065 resulted in significant tumor growth reduction. This confirmation of in vivo utility is a critical differentiator from compounds that show only in vitro activity or require complex formulations for animal studies.
| Evidence Dimension | In Vivo Efficacy |
| Target Compound Data | Demonstrated tumor growth reduction via oral administration |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | Statistically significant antitumor activity |
| Conditions | SW480 human colon carcinoma xenograft in nude mice |
Evidence of oral activity and in vivo efficacy makes Kobe0065 a reliable choice for preclinical studies, reducing procurement risk for animal-based research programs.
For research focused on cancers that have developed resistance to frontline therapies like the proteasome inhibitor bortezomib. Kobe0065 provides a validated tool to probe an alternative, upstream node in the protein degradation pathway, leveraging its demonstrated efficacy in bortezomib-resistant cell lines.
When the research plan includes animal studies to test the therapeutic hypothesis of p97 inhibition. Kobe0065's established oral activity and antitumor efficacy in xenograft models make it a suitable candidate for in vivo experiments, justifying its procurement for translational research.
Ideal for detailed cell biology experiments designed to understand the dynamic consequences of p97 inhibition. Its reversible, ATP-competitive binding mechanism allows for precise temporal control and washout experiments, providing clearer mechanistic insights compared to irreversible or allosteric alternatives.
Irritant